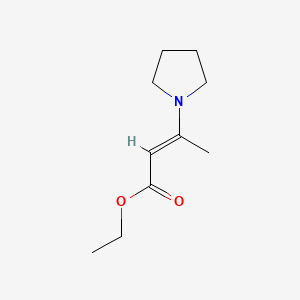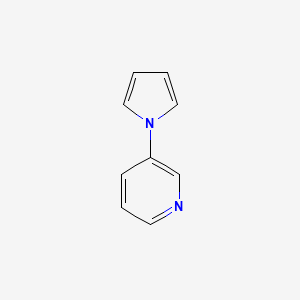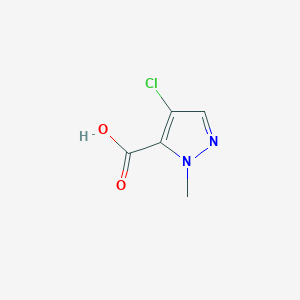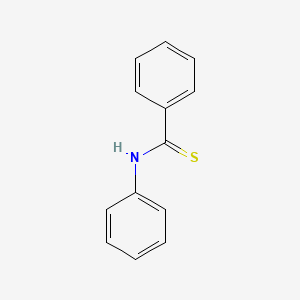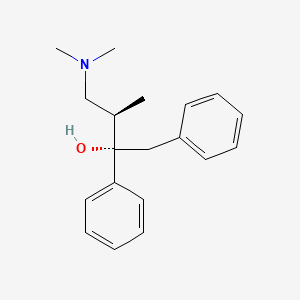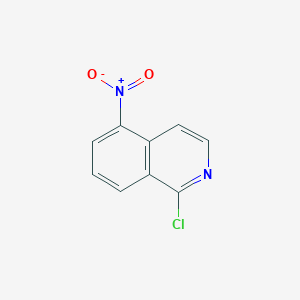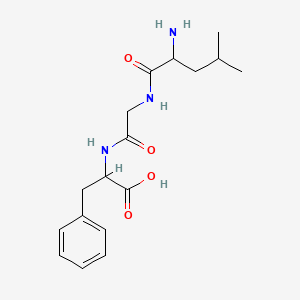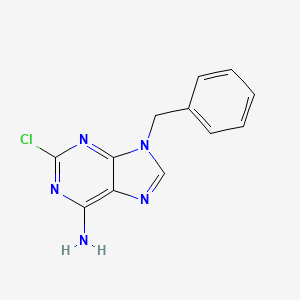
2-Methylcyclopropanecarboxylic acid
Descripción general
Descripción
2-Methylcyclopropanecarboxylic acid is a chemical compound with the molecular formula C5H8O2 . It has an average mass of 100.116 Da and a monoisotopic mass of 100.052429 Da . It is also known by other names such as 2-Methylcyclopropancarbonsäure in German, Acide 2-méthylcyclopropanecarboxylique in French, and Cyclopropanecarboxylic acid, 2-methyl- in English .
Synthesis Analysis
The synthesis of (R,R)-2-methylcyclopropanecarboxylic acid involves the addition of n-Hexyllithium to triethylphosphonoacetate under a nitrogen atmosphere . The mixture is then heated and stirred, after which water and NaOH are added . The layers are separated, and the organic phase is discarded. The aqueous layer is treated with HCl and extracted with isopropylacetate . The organic layer is then washed and evaporated under vacuum to yield (R,R)-2-methylcyclopropanecarboxylic acid .Molecular Structure Analysis
The molecular structure of 2-Methylcyclopropanecarboxylic acid can be represented as CH3C3H4CO2H . The structure can be viewed in 3D using Java or Javascript .Physical And Chemical Properties Analysis
2-Methylcyclopropanecarboxylic acid is a liquid with a refractive index of 1.439 . It has a boiling point of 190-191 °C at 745 mmHg and a density of 1.027 g/mL at 25 °C .Aplicaciones Científicas De Investigación
Chemical Transformations
Kovalenko and Kulinkovich (2011) demonstrated the resolution of trans-2,2-dichloro-3-methylcyclopropanecarboxylic acid by crystallizing its salts with α-phenylethylamine. This process led to the creation of methyl esters, which underwent ring cleavage, resulting in mono-orthoester derivatives and eventually producing dimethyl 2-methylsuccinates (Kovalenko & Kulinkovich, 2011). Shi et al. (2012) explored Lewis or Brønsted acid-mediated reactions of methylenecyclopropanes (MCPs), which can undergo a variety of ring-opening reactions, contributing significantly to molecular complexity in organic synthesis (Shi et al., 2012).
Synthesis of Bioactive Compounds
Ghosh et al. (2023) reported that 2-nitrocyclopropanes can be generated from unsaturated carbonyl compounds and nitromethane, leading to cyclopropyl-amino acids, which are important in biologically active compounds (Ghosh et al., 2023). Boztaş et al. (2019) synthesized bromophenol derivatives with a cyclopropyl moiety, finding them to be effective inhibitors for certain enzymes, demonstrating their potential in treating diseases like Alzheimer's (Boztaş et al., 2019).
Advanced Organic Reactions
Lücht et al. (2017) described the reactions of 2-arylcyclopropane dicarboxylates with naphthoquinones, catalyzed by SnCl2, which is an example of redox and Lewis acid catalysis working together to produce compounds with significant applications (Lücht et al., 2017). Ortega et al. (2021) employed acylcyclopropanes in a Brønsted acid-catalyzed cyclocondensation with indoles, leading to the synthesis of compounds central to several biologically relevant indole alkaloids (Ortega et al., 2021).
Plant Biology and Agronomy
Coleman and Hudson (2016) discussed the biological activities of natural products containing cyclopropane moieties, including antifungal, antimicrobial, antiviral, and antitumoral properties (Coleman & Hudson, 2016). Vanderstraeten and Van Der Straeten (2017) reviewed the role of 1-aminocyclopropane-1-carboxylic acid (ACC) in plants, highlighting its importance in ethylene biosynthesis and transport (Vanderstraeten & Van Der Straeten, 2017).
Horticulture and Postharvest Technology
Minas et al. (2013) explored the use of 1-Methylcyclopropene (1-MCP) in plums to inhibit softening and extend shelf life, demonstrating its potential in postharvest fruit handling (Minas et al., 2013). Baswal et al. (2020) studied the postharvest application of 1-MCP on ‘Kinnow’ mandarin to extend its cold storage life and maintain fruit quality (Baswal et al., 2020).
Safety And Hazards
2-Methylcyclopropanecarboxylic acid is classified as Skin Corr. 1B under hazard classifications . It is advised to avoid breathing its mist, gas, or vapors and to avoid contact with skin and eyes . Use of personal protective equipment, including chemical impermeable gloves, is recommended . In case of a spill or leak, all sources of ignition should be removed, personnel should be evacuated to safe areas, and people should be kept away from and upwind of the spill/leak .
Propiedades
IUPAC Name |
2-methylcyclopropane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O2/c1-3-2-4(3)5(6)7/h3-4H,2H2,1H3,(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYEGPMGNMOIHDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50871363 | |
| Record name | 2-Methylcyclopropane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50871363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methylcyclopropanecarboxylic acid | |
CAS RN |
29555-02-0, 6142-57-0, 6202-94-4 | |
| Record name | 2-Methylcyclopropanecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=29555-02-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | cis-2-Methylcyclopropanecarboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006142570 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | trans-2-Methylcyclopropanecarboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006202944 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Methylcyclopropanecarboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029555020 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC245493 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=245493 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Methylcyclopropane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50871363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methylcyclopropanecarboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.162 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | cis-2-methylcyclopropanecarboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.583 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the different synthetic approaches to obtain 2-Methylcyclopropanecarboxylic acid?
A1: Several methods exist for synthesizing 2-Methylcyclopropanecarboxylic acid. One approach involves a Horner−Wadsworth−Emmons reaction using commercially available (S)-propylene oxide and triethylphosphonoacetate (TEPA) []. Another method utilizes a stereoselective cyclopropanation of ethyl crotonate with dimethylsulfoxonium methylide (Corey's ylide) []. Interestingly, a chemoenzymatic synthesis route also exists for synthesizing all four isomers of 1-Amino-2-methylcyclopropanecarboxylic acid [].
Q2: How does the stereochemistry of 2-Methylcyclopropanecarboxylic acid affect its synthesis?
A2: Stereochemistry plays a crucial role in the synthesis of 2-Methylcyclopropanecarboxylic acid. The Horner−Wadsworth−Emmons reaction using (S)-propylene oxide yields predominantly the (R,R)-2-methylcyclopropanecarboxylic acid isomer with high diastereoselectivity []. Achieving high yields requires careful control of the reaction stoichiometry and conditions. On the other hand, the cyclopropanation of ethyl crotonate with Corey's ylide primarily produces the trans-2-Methylcyclopropanecarboxylic acid []. This reaction demands careful optimization of parameters like temperature and solvent to enhance yield and manage the hazardous nature of the reagents.
Q3: Is 2-Methylcyclopropanecarboxylic acid involved in any known biosynthetic pathways?
A3: Yes, 2-Methylcyclopropanecarboxylic acid serves as a precursor in the biosynthesis of 1-amino-2-methylcyclopropanecarboxylic acid (norcoronamic acid) [, ]. This process involves a unique C-methylation step on the L-methionine moiety of S-adenosyl-L-methionine (SAM) catalyzed by a cobalamin-dependent radical SAM methyltransferase enzyme. This methylated SAM derivative then undergoes cyclopropanation to form norcoronamic acid.
Q4: What is the role of computational chemistry in understanding 2-Methylcyclopropanecarboxylic acid?
A4: Computational chemistry techniques like those employed in EVV 2DIR spectroscopy can be used to differentiate between the cis and trans isomers of 2-Methylcyclopropanecarboxylic acid []. This theoretical approach aids in structural identification and characterization of the molecule.
Q5: Are there any known applications of 2-Methylcyclopropanecarboxylic acid derivatives?
A5: Yes, a derivative of 2-Methylcyclopropanecarboxylic acid, specifically (1R,2S)-2-Methylcyclopropanecarboxylic acid, has been utilized as a key building block in the total synthesis of (+)-Curacin A []. Curacin A, a natural product isolated from the cyanobacterium Lyngbya majuscula, exhibits potent antiproliferative activity. Additionally, isomeric 3-(2,2-dichlorovinyl)-2-hydroxymethyl-2-methylcyclopropanecarboxylic acids, synthesized as permethrin metabolites, have been studied [].
Q6: What insights can be gained from studying the thermal decomposition of 2-Methylcyclopropanecarboxylic acid derivatives?
A6: Investigating the gas-phase thermal decomposition of 2-Methylcyclopropanecarboxylic acid derivatives like cis-2-Methylcyclopropanecarboxylic acid provides valuable information about reaction mechanisms and the influence of substituents on the stability of reaction intermediates []. The observed Arrhenius parameters and product distributions support a biradical mechanism, revealing how different functional groups can stabilize or destabilize transition states during ring-opening and isomerization processes.
Q7: Are there any safety concerns regarding the synthesis or handling of 2-Methylcyclopropanecarboxylic acid and its derivatives?
A7: Yes, certain precautions are necessary when synthesizing or handling 2-Methylcyclopropanecarboxylic acid and its derivatives. For instance, the use of dimethylsulfoxonium methylide (Corey's ylide) in the synthesis of trans-2-Methylcyclopropanecarboxylic acid poses safety concerns due to its high reactivity and thermal instability []. Therefore, careful process control and safety measures are crucial during large-scale production to avoid hazardous accumulation of this reagent.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







